4-Hydroxyestradiol
Overview
Description
Synthesis Analysis
4-Hydroxyestradiol is synthesized from estradiol via hydroxylation at the C-4 position. The synthesis pathway involves the intermediate formation of 4,5-epoxyestra-3,17-diones, which are then converted into 4-hydroxyestrone and 4-hydroxyestradiol through thermal rearrangement of 4-chloro-4,5-epoxides. This process demonstrates the compound's biochemical transformation and highlights its intricate synthesis mechanism from estradiol derivatives (Majgier-Baranowska et al., 1998).
Molecular Structure Analysis
The molecular structure of 4-hydroxyestradiol, as revealed through X-ray crystallography, shows significant differences compared to its estrogenic counterparts. The presence of a hydroxyl group at the C-4 position induces a shift in the B-ring conformation and affects its hydrogen bonding potential. This alteration impacts its binding affinity to the estrogen receptor and its overall biological activity, providing insight into its function and interaction with cellular receptors (Wawrzak et al., 1988).
Chemical Reactions and Properties
4-Hydroxyestradiol's chemical reactivity, particularly its ability to undergo redox cycling and form reactive oxygen species, is central to its biological effects. This compound is conjugated primarily at C-2 when interacting with thiols, illustrating its unique reactivity among catechol estrogens. The formation of 4-hydroxyestradiol-quinone, an oxidized metabolite, and the generation of ROS highlight its potential for inducing oxidative stress and DNA damage, key factors in its carcinogenic potential (Jellinck, 1988).
Scientific Research Applications
Probe for Mechanism of Action of Catechol Estrogens : 4-Hydroxyestradiol is utilized as a probe to understand the action mechanism of catechol estrogens, particularly due to their reduced affinity for estrogen receptors (Merriam et al., 1980).
Estrogen Receptor Affinity Studies : It has been compared with 4-(hydroxymethyl)estradiol 1 for studying estrogen receptor affinity and examining the biological effects of 4-hydroxyestrogens (Lovely et al., 1997).
Model for Estrogen-Associated Cancers : 4-Hydroxyestradiol is significant in studying the mechanisms behind estrogen-associated cancers, as it induces DNA damage and tumors in the kidney of Syrian hamsters (Liehr, 1998).
Role in LH Secretion in Pigs : It plays a role in the regulatory mechanisms of LH (Luteinizing Hormone) secretion in miniature pigs (Parvizi & Ellendorff, 1983).
Antioxidant Properties in Vascular Cells : As an antioxidant estrogen, 4-Hydroxyestradiol protects vascular smooth muscle cell membrane phospholipids against peroxidation and inhibits cell growth and migration (Dubey et al., 1999).
Breast Cancer Treatment : 4-Hydroxyandrostenedione, a potent aromatase inhibitor related to 4-Hydroxyestradiol, has shown effectiveness in treating patients with metastatic breast cancer (Coombes et al., 1987).
Brain Development in Neonatal Female Rats : 4-Hydroxyestradiol increases hypothalamic noradrenaline content in neonatal female rats, potentially affecting their developing brains (Nosenko & Reznikov, 1990).
Marker for Breast Tumors : An elevated ratio of 4-/2-hydroxyestradiol formation in mammary tissue may serve as a marker for breast tumors (Liehr & Ricci, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022374 | |
Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyestradiol | |
CAS RN |
5976-61-4 | |
Record name | 4-Hydroxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-17-beta-estradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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